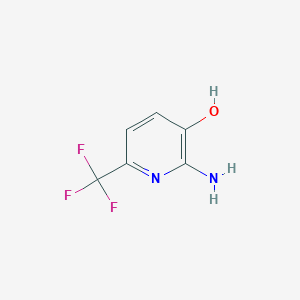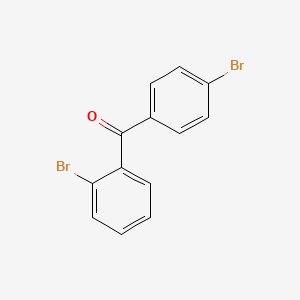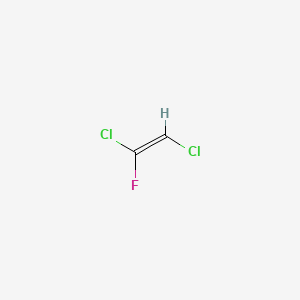
3-Acetyl-4-fluorobenzonitrile
説明
3-Acetyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fourth position on a benzonitrile ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Acetyl-4-fluorobenzoic acid.
Reduction: 3-Acetyl-4-fluorobenzylamine.
Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).
科学的研究の応用
Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.
作用機序
The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
4-Acetyl-3-fluorobenzonitrile: Similar structure but with different positioning of the acetyl and fluorine groups.
3-Fluorobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Fluorobenzonitrile: Lacks the acetyl group, used in different synthetic contexts.
Uniqueness: 3-Acetyl-4-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-acetyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXCXJIMRIJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)
